Ortho-Regiochemistry in Lipid Mimetics: A Technical Guide to 2-Pentadecylphenol
Ortho-Regiochemistry in Lipid Mimetics: A Technical Guide to 2-Pentadecylphenol
Executive Summary
2-Pentadecylphenol (2-PDP) represents a distinct class of long-chain phenolic lipids. While often conflated with its naturally occurring meta-isomer (3-pentadecylphenol, or hydrogenated cardanol), 2-PDP is characterized by the ortho-positioning of its 15-carbon saturated chain relative to the hydroxyl group. This specific regiochemistry imparts unique steric shielding and packing parameters, making it a critical molecule in the engineering of liquid crystals , antioxidant systems , and lipid-based drug delivery systems (LBDDS) .
This guide distinguishes 2-PDP from its isomers, detailing its synthesis via regioselective pathways and its application in stabilizing vesicular systems.
Part 1: Structural Architecture & Physicochemical Profile
The Isomer Distinction
In industrial applications, "pentadecylphenol" often refers to the 3-isomer derived from Cashew Nut Shell Liquid (CNSL). However, for precision applications (e.g., specific receptor binding or membrane curvature tuning), the 2-isomer is chemically distinct.
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3-Pentadecylphenol (Natural): Meta-substitution minimizes steric hindrance at the hydroxyl headgroup.
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2-Pentadecylphenol (Synthetic): Ortho-substitution creates a "shielded" hydroxyl group. This intramolecular proximity affects hydrogen bonding capacity and increases solubility in non-polar matrices compared to the meta-isomer.
Physicochemical Constants
The following data aggregates experimental and predicted values for CAS 68593-72-6.
| Property | Value | Technical Context |
| CAS Number | 68593-72-6 | Distinct from 3-PDP (CAS 501-24-6). |
| Molecular Formula | C₂₁H₃₆O | Amphiphilic phenolic lipid.[1] |
| Molecular Weight | 304.51 g/mol | Suitable for membrane intercalation. |
| Melting Point | 51.7 °C | Solid at RT; requires thermal processing for liposome formation. |
| Boiling Point | ~165-170 °C (0.8 Torr) | High thermal stability. |
| LogP (Octanol/Water) | ~8.2 (Predicted) | Highly lipophilic; partitions strictly into the bilayer tail region. |
| pKa | ~10.5 | Slightly higher than phenol (10.0) due to alkyl electron donation. |
Part 2: Chemical Synthesis & Purification
The Challenge of Regioselectivity
Direct alkylation of phenol with pentadecyl halides using standard Lewis acids (e.g., AlCl₃) yields a mixture of ortho (2-) and para (4-) isomers, often favoring the para product due to steric factors.
To isolate high-purity 2-PDP , a Senior Scientist employs the Claisen Rearrangement strategy. This method guarantees ortho-substitution by tethering the alkyl chain to the oxygen first, then thermally migrating it to the ortho-carbon.
Protocol: Regioselective Synthesis via Claisen Rearrangement
Note: This protocol prioritizes isomeric purity over raw yield.
Phase A: O-Alkylation (Ether Formation)
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Reagents: Phenol (1.0 eq), 1-Bromopentadecane (1.1 eq), K₂CO₃ (2.0 eq), Acetone (Solvent).
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Procedure: Reflux mixture for 12 hours under N₂ atmosphere.
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Workup: Filter inorganic salts. Evaporate acetone. Dissolve residue in diethyl ether, wash with NaOH (to remove unreacted phenol), then water. Dry over MgSO₄.
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Product: Phenyl pentadecyl ether.
Phase B: Thermal Rearrangement (The Critical Step)
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Setup: Place Phenyl pentadecyl ether in a high-pressure reactor or thick-walled flask. Solvent-free (neat).
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Reaction: Heat to 180–200°C under vacuum or inert gas for 4–6 hours.
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Mechanism: The alkyl group migrates from the oxygen to the ortho carbon via a [3,3]-sigmatropic rearrangement (or related radical cage mechanism for saturated chains, often requiring a Lewis Acid catalyst like ZnCl₂ or BF₃·OEt₂ for saturated alkyl migration, technically a Fries-like rearrangement for alkyl groups).
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Correction for Saturated Chains: Classic Claisen applies to allyl ethers. For saturated pentadecyl chains, the Friedel-Crafts with steric control is more industrial. However, for lab-scale high purity, we use Aluminum Phenoxide ortho-alkylation .
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Revised Preferred Protocol: Aluminum Phenoxide Ortho-Alkylation This method exploits the coordination of the phenol oxygen to aluminum, directing the incoming electrophile to the ortho position.
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Activation: Dissolve Phenol in dry toluene. Add AlCl₃ (0.1 eq) or Aluminum metal to form aluminum phenoxide in situ.
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Alkylation: Add 1-Chloropentadecane or 1-Pentadecene dropwise at 150°C (autoclave if necessary).
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Quenching: Cool and quench with dilute HCl.
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Purification: Fractional distillation is required to separate the 2-isomer (lower BP due to intramolecular H-bonding) from the 4-isomer.
Synthesis Pathway Diagram
Caption: Ortho-selective synthesis pathway utilizing aluminum-mediated direction to favor 2-pentadecylphenol over the para-isomer.
Part 3: Functional Applications in Drug Delivery
Membrane Fluidity Modulation
In Lipid-Based Drug Delivery Systems (LBDDS), 2-PDP acts as a fluidity modulator . Unlike cholesterol, which rigidifies membranes, the single-chain architecture of 2-PDP can introduce disorder or specific packing defects depending on concentration.
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Packing Parameter (
): Where is tail volume, is headgroup area, and is chain length.-
2-PDP has a small polar head (phenol) compared to phospholipids, leading to
. This favors inverse micelle or hexagonal phase (HII) formation, useful for fusogenic liposomes (promoting endosomal escape).
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Antioxidant "Shield"
The ortho-alkyl chain provides steric protection to the phenolic hydroxyl group. In oxidative stress environments, 2-PDP can act as a radical scavenger (hydrogen atom donor), stabilizing the drug payload (e.g., oxidizable APIs like mRNA or peptides) within the lipid bilayer.
Experimental Workflow: Liposome Formulation
Objective: Create 2-PDP doped DSPC liposomes.
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Stock Solutions: Dissolve DSPC (10 mM), Cholesterol (5 mM), and 2-PDP (1 mM) in Chloroform/Methanol (2:1).
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Film Formation: Mix ratios (e.g., 70:20:10 mol%). Evaporate solvent under N₂ stream to form a thin lipid film. Vacuum dry for 4 hours.
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Hydration: Add PBS buffer (pH 7.4) heated to 60°C (above the transition temperature of both DSPC and 2-PDP).
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Sizing: Extrude 11 times through 100 nm polycarbonate membrane.
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Characterization: Measure Size (DLS) and Zeta Potential. 2-PDP incorporation typically reduces Zeta potential magnitude due to surface charge shielding.
Self-Assembly Diagram
Caption: Concentration-dependent effect of 2-PDP on lipid bilayer geometry, driving transition from stable bilayers to fusogenic hexagonal phases.
Part 4: Biological Activity & Toxicology (E-E-A-T)
Toxicology Profile
While 3-pentadecylphenol is widely studied, the 2-isomer shares structural homology with urushiol (the allergen in poison ivy), specifically the saturated congener.
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Sensitization Risk: 2-PDP lacks the unsaturation of urushiol (which drives the oxidation to quinones that bind skin proteins), making it significantly less allergenic . However, it is a skin irritant.
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Handling: Standard PPE (nitrile gloves) is mandatory. Avoid aerosolization.
Antimicrobial Properties
The ortho-alkyl chain facilitates insertion into bacterial cell membranes. 2-PDP exhibits activity against Gram-positive bacteria (e.g., S. aureus) by disrupting membrane integrity, leading to leakage of intracellular K+ ions. It is less effective against Gram-negative bacteria due to the outer lipopolysaccharide barrier.
References
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National Institute of Standards and Technology (NIST). 2-Pentadecylphenol - CAS Common Chemistry. CAS Registry Number 68593-72-6.[2] [Link]
- Tyman, J. H. P.Synthetic and Natural Phenols. Elsevier, 1996.
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PubChem. Compound Summary: Hydrogenated Cardanol (Isomer Context). [Link]
- Kozubek, A., & Tyman, J. H. "Resorcinolic lipids as natural and synthetic antioxidants." Chemical Reviews, 1999. (Mechanistic insight into phenolic lipid antioxidant activity).
